6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the reaction of carbodiimides with secondary amines or alcohols in the presence of a catalytic amount of sodium ethoxide (EtONa) in a mixed solvent system such as dichloromethane (CH₂Cl₂) and alcohol . The reaction proceeds through an aza-Wittig reaction followed by cyclization to form the triazolopyrimidine core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its neuroprotective and anti-inflammatory properties.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit myeloperoxidase, an enzyme involved in the immune response . Additionally, it may exert its antiproliferative effects by inducing apoptosis in cancer cells through the mitochondrial pathway, involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anticancer agent.
Uniqueness
6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit myeloperoxidase and its potential neuroprotective effects set it apart from other similar compounds.
Properties
IUPAC Name |
6-[(2,5-dimethylphenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-4-20-14-13(17-18-20)15(21)19(9-16-14)8-12-7-10(2)5-6-11(12)3/h5-7,9H,4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGLMIMQZDNWDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=C(C=CC(=C3)C)C)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.